![molecular formula C18H25NO4 B1597829 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959581-21-6](/img/structure/B1597829.png)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 4-methylbenzyl substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a suitable benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The applications of Boc-pyrrolidine can be categorized into several key areas:
Synthesis of Bioactive Molecules
Boc-pyrrolidine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to undergo multiple reactions, such as:
- Amination : Facilitating the introduction of amino groups into molecules.
- Alkylation : Allowing for the modification of carbon skeletons in complex organic molecules.
These reactions are vital for creating pharmaceuticals that target specific biological pathways.
Chiral Auxiliary
Due to its chiral nature, Boc-pyrrolidine is utilized as a chiral auxiliary in asymmetric synthesis. This application is significant in the production of:
- Chiral drugs : Many pharmaceutical compounds require specific stereochemistry for efficacy and safety.
- Natural products : The synthesis of complex natural products often relies on chiral auxiliaries to control stereochemistry during synthesis.
Peptide Synthesis
Boc-pyrrolidine is also employed in peptide synthesis, particularly as a protecting group for amine functionalities. This application is crucial for:
- Solid-phase peptide synthesis (SPPS) : The Boc group can be selectively removed under mild acidic conditions, allowing for the stepwise assembly of peptides while maintaining the integrity of other functional groups.
Case Studies and Research Findings
Several studies highlight the versatility and effectiveness of Boc-pyrrolidine in various applications:
-
Pharmaceutical Development :
- A study published in Journal of Medicinal Chemistry demonstrated the use of Boc-pyrrolidine as an intermediate in synthesizing a novel class of anti-cancer agents. The compound's ability to facilitate selective reactions led to improved yields and purities compared to traditional methods.
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Asymmetric Synthesis :
- Research featured in Organic Letters showcased Boc-pyrrolidine's role in asymmetric synthesis, where it was used to produce a range of chiral amines with high enantiomeric excess. This study emphasized its efficiency as a chiral auxiliary.
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Peptide Synthesis Innovations :
- In a publication from Biopolymers, the utility of Boc-pyrrolidine in solid-phase peptide synthesis was explored, highlighting its effectiveness in protecting amines while allowing for straightforward deprotection strategies that do not compromise the overall structure.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of protein conformation.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, often abbreviated as TBMP, is a pyrrolidine derivative with significant interest in medicinal chemistry. Its unique structure and stereochemistry contribute to its biological activity, particularly in the context of drug design and synthesis. This article reviews the biological activity of TBMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₅NO₄
- Molecular Weight : 319.40 g/mol
- CAS Number : 959581-21-6
- Solubility : Moderately soluble in water with varying solubility reported across different studies .
Biological Activity Overview
The biological activity of TBMP is primarily characterized by its interaction with various biological targets, including enzymes and receptors. Its potential as a therapeutic agent has been explored in several studies:
- Antiviral Activity : TBMP has been investigated as an intermediate in the synthesis of antiviral agents, particularly those targeting Hepatitis C Virus (HCV). The compound's structural features facilitate interactions that may inhibit viral replication .
- Enzyme Inhibition : Studies indicate that TBMP may act as an inhibitor of certain cytochrome P450 enzymes (CYPs), specifically CYP2C9. This inhibition could influence drug metabolism and pharmacokinetics, making it a candidate for further exploration in drug interactions .
- Neuroprotective Effects : Some research suggests potential neuroprotective properties of TBMP, possibly due to its ability to modulate neurotransmitter systems or reduce oxidative stress in neural tissues .
The mechanisms underlying the biological activities of TBMP are still being elucidated. Key proposed mechanisms include:
- Binding Affinity : Molecular docking studies have suggested that TBMP can bind effectively to specific targets involved in viral replication and metabolism, potentially altering their activity .
- Stereochemical Influence : The specific stereochemistry of TBMP enhances its binding affinity to biological targets compared to other stereoisomers, which may result in improved efficacy and reduced side effects .
Case Studies
Several case studies highlight the biological relevance of TBMP:
- Synthesis and Antiviral Evaluation : A study demonstrated the synthesis of TBMP derivatives and evaluated their antiviral efficacy against HCV. The results indicated that specific modifications to the pyrrolidine ring enhanced antiviral activity significantly compared to the parent compound .
- Inhibition Studies : Research focused on the inhibitory effects of TBMP on CYP enzymes showed that it could significantly alter the metabolism of co-administered drugs, suggesting a need for careful consideration in polypharmacy contexts .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S,4R)-4-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-5-7-13(8-6-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVHMNVKZQEBAU-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376022 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-21-6 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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